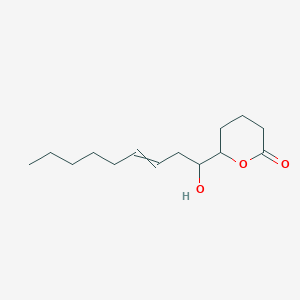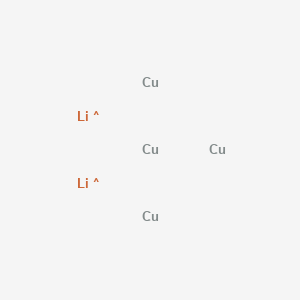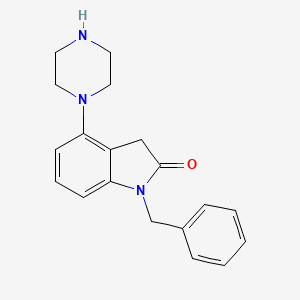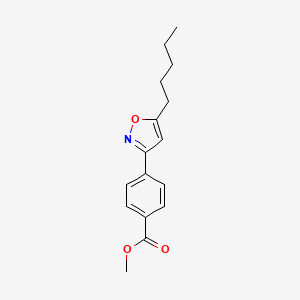
6-(1-Hydroxynon-3-en-1-yl)oxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Hydroxynon-3-en-1-yl)oxan-2-one is a chemical compound with the molecular formula C14H24O3 It is characterized by the presence of a hydroxyl group and an oxan-2-one ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxynon-3-en-1-yl)oxan-2-one typically involves the reaction of non-3-en-1-ol with an appropriate oxan-2-one precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Hydroxynon-3-en-1-yl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(1-Hydroxynon-3-en-1-yl)oxan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(1-Hydroxynon-3-en-1-yl)oxan-2-one involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The hydroxyl group and oxan-2-one ring structure play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(1-Hydroxynon-3-en-1-yl)oxan-2-one: Unique due to its specific hydroxyl and oxan-2-one structure.
This compound derivatives: Compounds with similar structures but different functional groups.
Other oxan-2-one compounds: Compounds with variations in the alkyl chain length or position of the hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of a hydroxyl group and an oxan-2-one ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
922508-01-8 |
|---|---|
Fórmula molecular |
C14H24O3 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
6-(1-hydroxynon-3-enyl)oxan-2-one |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-5-6-7-9-12(15)13-10-8-11-14(16)17-13/h6-7,12-13,15H,2-5,8-11H2,1H3 |
Clave InChI |
NQHBRMZRQSNJIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC(C1CCCC(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)


![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)



![5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14188214.png)

![4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate](/img/structure/B14188229.png)
![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)


